molecular formula C10H10ClNO5 B3024671 Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester CAS No. 179419-26-2

Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester

Cat. No.: B3024671
CAS No.: 179419-26-2
M. Wt: 259.64 g/mol
InChI Key: QSIZWXPIZBYFML-UHFFFAOYSA-N
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Description

“Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester” is a chemical compound that has garnered significant attention in various fields of research and industry. Its molecular formula is C10H10ClNO5 and it has a molecular weight of 259.64 g/mol . It is also known by the synonym "2-Chloropropan-2-yl (4-nitrophenyl) carbonate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C (=O)−O−R’ .

Scientific Research Applications

Fragrance Material Review

  • Carbonic acid, methyl phenylmethyl ester, a related compound, has been used as a fragrance ingredient. It's part of the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) and has been subject to toxicologic and dermatologic reviews (McGinty, Letizia, & Api, 2012).

Esterase Activity Studies

  • Studies on the esterase activity of bovine zinc and cobalt carbonic anhydrases have explored the hydrolysis rates of nitrophenyl esters, indicating the role of these compounds in enzymatic reactions (Thorslund & Lindskog, 1967).

Acidity Constants Determination

  • Research on determining acidity constants of enolisable compounds, including nitroacetic acid ethyl ester, shows the application of these compounds in studying molecular structure-activity relationships (Mofaddel, Bar, Villemin, & Desbène, 2004).

Polymerization and Catalysis

  • The synthesis and polymerization of peptide p-nitrophenyl esters, which involve compounds similar to carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester, demonstrate their use in the formation of sequential polypeptides and catalysis (Stewart, 1965).

Quantum Dot Applications

  • Incorporating graphitic carbon nitride quantum dots in polymer solar cells, as seen in studies involving phenyl-C61-butyric acid methyl ester, highlights the potential of similar compounds in enhancing solar cell efficiency (Chen et al., 2016).

Chemoenzymatic Epoxidation

  • Monoperoxy carbonic acid methyl ester, a similar compound, has been used in lipase-catalyzed perhydrolysis for the selective and efficient epoxidation of olefins, showcasing the potential of esters in organic synthesis (Rüsch gen. Klaas and Warwel, 1999).

Properties

IUPAC Name

2-chloropropan-2-yl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c1-10(2,11)17-9(13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIZWXPIZBYFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614423
Record name 2-Chloropropan-2-yl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179419-26-2
Record name 2-Chloropropan-2-yl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The isopropenyl carbonate from step 88a (7.5 g, 33.6 mmol) was dissolved in a mixture of ethyl ether (100 mL) and chloroform (100 mL). The mixture was cooled to 0° C. and then bubbled with HCl gas. After standing at room temperature for 16 hours the mixture was purged with nitrogen to remove the excess HCl, and the solvent was evaporated to give the title compound (8.0 g, 92%): 1H NMR (CDCl3, 300 MHz) δ 2.11 (s, 6H), 7.39-7.44 (m, 2H), 8.27-8.32 (m, 2H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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